molecular formula C7H7N3OS B2488360 6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 204643-60-7

6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2488360
CAS No.: 204643-60-7
M. Wt: 181.21
InChI Key: GLSXBNSBMWKACB-UHFFFAOYSA-N
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Description

6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction conditions often include the use of solvents such as isopropyl alcohol and activation methods like ultrasonic activation at room temperature . Another method involves the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

6-amino-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-4-5(8)6(11)10-2-3-12-7(10)9-4/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSXBNSBMWKACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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